![molecular formula C15H12N2O3 B1439996 N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide CAS No. 1223360-78-8](/img/structure/B1439996.png)
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide
Descripción general
Descripción
“N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” is a compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . It is commonly known as BPA or Benzoxacor. This compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula 1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18) . This formula indicates the presence of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 268.27 g/mol .Aplicaciones Científicas De Investigación
Spectral and Microbial Studies
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide and its derivatives have been studied for their spectral properties and microbial applications. A notable study synthesized novel compounds related to benzoxazole, confirming their structure through various spectroscopic techniques. These compounds demonstrated significant antibacterial effects against different bacterial strains and showed varying degrees of antifungal activity (Maru, Patel, & Yadav, 2015).
Antitumor Activity
Research has also explored the antitumor potential of N-[4-(benzoxazol-2-yl)phenyl]acetamide derivatives. One study synthesized a series of derivatives and evaluated their antitumor activity against a range of human tumor cell lines, identifying compounds with significant anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Anti-Inflammatory Applications
Another study synthesized and evaluated various benzoxazole compounds for their antimicrobial and anti-inflammatory activities. The results indicated a significant decrease in paw volume in animal models, suggesting anti-inflammatory properties, although no antimicrobial activity was observed at the tested concentrations (Thomas, Geetha, & Murugan, 2009).
Antioxidant Activity
The antioxidant activity of certain coumarin derivatives, which included this compound, was also studied. These compounds were synthesized and their antioxidant activities were compared with ascorbic acid, showing promising results (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Synthesis and Structure
In a study focusing on the synthesis and structure of related compounds, N-(2-hydroxyphenyl)acetamide was reacted with chlorotrimethylsilane, leading to various silylated derivatives. These derivatives' structures were investigated through various spectroscopic methods and X-ray analysis (Nikonov et al., 2016).
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIJAKHLDNKCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)
![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)

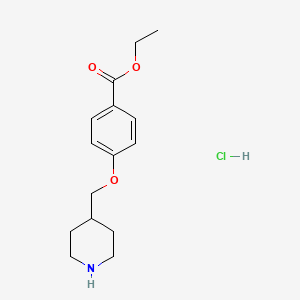
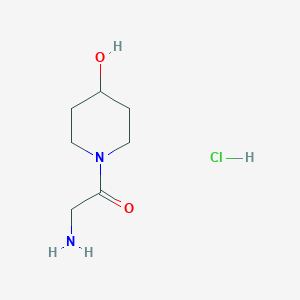
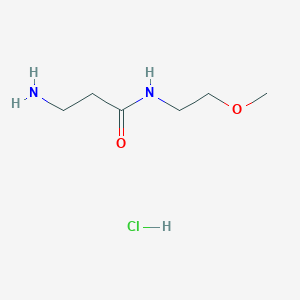
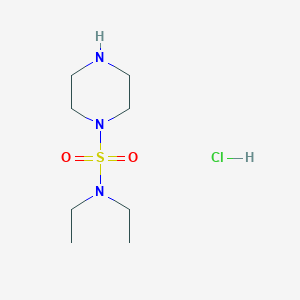
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)
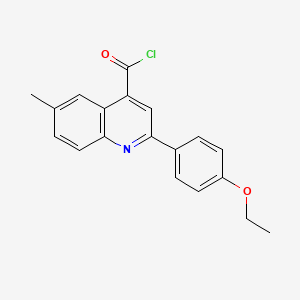

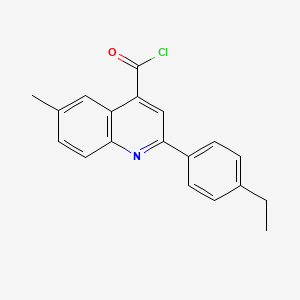
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)
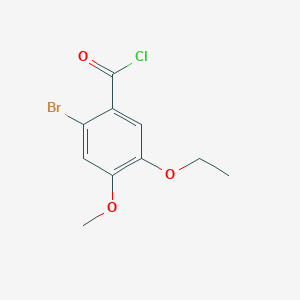
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)
